molecular formula C8H14ClN3O B1287209 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride CAS No. 280110-73-8

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1287209
CAS No.: 280110-73-8
M. Wt: 203.67 g/mol
InChI Key: ZPNGKRXVCMUARH-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 3-position

Scientific Research Applications

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate, which can be generated in situ from a hydroxamic acid precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-oxadiazole: Lacks the piperidin-4-yl group.

    3-(Piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a methyl group.

Uniqueness

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the methyl and piperidin-4-yl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNGKRXVCMUARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610740
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280110-73-8
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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